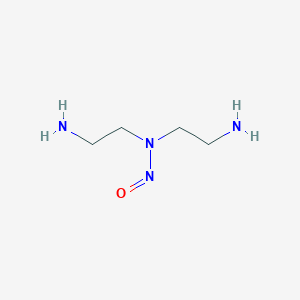

bis(2-aminoethyl)-N-nitrosamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(2-aminoethyl)-N-nitrosamine is a useful research compound. Its molecular formula is C4H12N4O and its molecular weight is 132.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cytotoxicity and Anticancer Potential

Recent studies have evaluated the cytotoxic effects of bis(2-aminoethyl)-N-nitrosamine derivatives against various cancer cell lines. For instance, research has demonstrated that derivatives exhibit moderate antiproliferative activity against human cancer cell lines such as colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) using the MTT assay .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative 1 | 13.95 ± 2.5 | A549 |

| Derivative 4 | 15.74 ± 1.7 | CaCo-2 |

| Derivative 6 | Moderate | HTB-140 |

The most promising derivative, identified as compound 6, showed significant growth inhibition across all tested lines, suggesting its potential as an anticancer agent. Additionally, these compounds were found to induce apoptosis in treated cells, with flow cytometry revealing increased early and late apoptotic cells compared to controls .

Toxicological Insights

The toxicological profile of this compound highlights its potential risks as a carcinogen. The compound's ability to form DNA adducts leads to mutations that can initiate carcinogenesis. Studies have demonstrated that N-nitrosamines can cause tumors in various animal models through multiple exposure routes, including oral and inhalation pathways .

Regulatory Considerations

Given the carcinogenic potential of this compound, regulatory scrutiny has increased in recent years. The "nitrosamine saga" initiated discussions on the safety limits for exposure to N-nitrosamines in pharmaceuticals and food products . Regulatory bodies are working to establish structure-activity relationships (SARs) that can predict the carcinogenic potency of nitrosamines based on their chemical structure .

Case Study 1: Cancer Research

A comprehensive study investigated the effects of this compound on various cancer cell lines. The findings indicated that specific derivatives could inhibit tumor growth effectively while also demonstrating lower toxicity towards normal cells . This study underscores the compound's potential dual role as both a therapeutic agent and a subject for further investigation into its safety profile.

Case Study 2: Toxicological Assessments

In another case study focusing on animal models, this compound was administered via different routes to assess its carcinogenic effects. Results showed a high incidence of liver tumors across multiple species, reinforcing the need for careful handling and regulation of this compound .

Propiedades

Fórmula molecular |

C4H12N4O |

|---|---|

Peso molecular |

132.16 g/mol |

Nombre IUPAC |

N,N-bis(2-aminoethyl)nitrous amide |

InChI |

InChI=1S/C4H12N4O/c5-1-3-8(7-9)4-2-6/h1-6H2 |

Clave InChI |

IOEJYHQLEUAOLV-UHFFFAOYSA-N |

SMILES canónico |

C(CN(CCN)N=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.